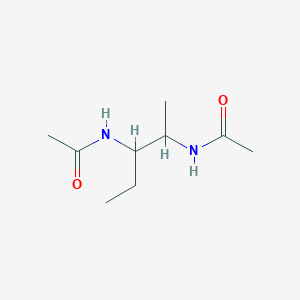
N,N'-2,3-Pentanediyldiacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-2,3-Pentanediyldiacetamide is an organic compound characterized by the presence of two acetamide groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-2,3-Pentanediyldiacetamide typically involves the reaction of pentane-2,3-diamine with acetic anhydride. The reaction is carried out under reflux conditions, where the diamine is reacted with an excess of acetic anhydride to ensure complete acetylation. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of N,N’-2,3-Pentanediyldiacetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N,N’-2,3-Pentanediyldiacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
N,N’-2,3-Pentanediyldiacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-2,3-Pentanediyldiacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
N,N’-2,3-Butanediyldiacetamide: Similar structure but with a shorter carbon chain.
N,N’-2,3-Hexanediyldiacetamide: Similar structure but with a longer carbon chain.
N,N’-2,3-Pentanediyldibenzamide: Similar structure but with benzamide groups instead of acetamide.
Uniqueness: N,N’-2,3-Pentanediyldiacetamide is unique due to its specific carbon chain length and the presence of acetamide groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-(3-acetamidopentan-2-yl)acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-5-9(11-8(4)13)6(2)10-7(3)12/h6,9H,5H2,1-4H3,(H,10,12)(H,11,13) |
InChI Key |
LKBMCOOMMPNJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



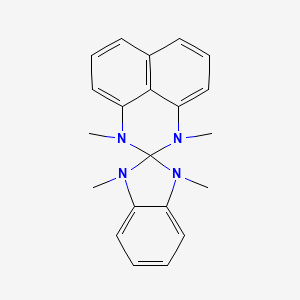
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
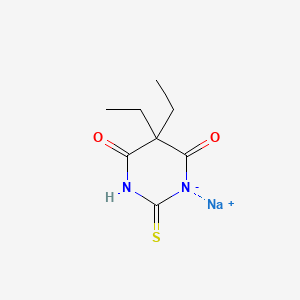
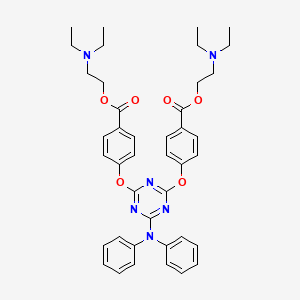


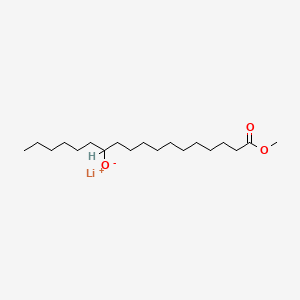
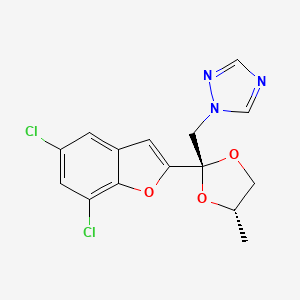
![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
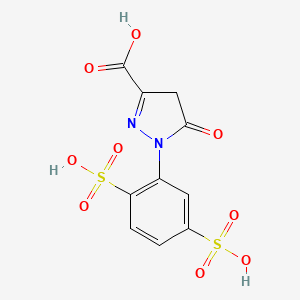

![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

